molecular formula C10H8BrNO2 B12962861 2-Bromo-5-(4-methoxyphenyl)oxazole

2-Bromo-5-(4-methoxyphenyl)oxazole

Cat. No.: B12962861
M. Wt: 254.08 g/mol
InChI Key: WEDWCAKNECDLNG-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-methoxyphenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a bromo group at the 2-position and a methoxyphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-methoxyphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method starts with 2-bromo-1-(4-methoxyphenyl)ethanone, which undergoes cyclization in the presence of a base to form the oxazole ring . The reaction conditions often involve refluxing the reactants in a suitable solvent such as toluene or dioxane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxyphenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-(4-methoxyphenyl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-methoxyphenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromo-2-methoxyphenyl)oxazole: A closely related compound with similar structural features.

    2-Methyl-5-(4-methoxyphenyl)oxazole: Another oxazole derivative with a methyl group instead of a bromo group.

    5-(4-Methoxyphenyl)oxazole: Lacks the bromo substituent but retains the methoxyphenyl group.

Uniqueness

2-Bromo-5-(4-methoxyphenyl)oxazole is unique due to the presence of both the bromo and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The bromo group can participate in various substitution reactions, while the methoxyphenyl group enhances the compound’s lipophilicity and potential interactions with biological targets .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

2-bromo-5-(4-methoxyphenyl)-1,3-oxazole

InChI

InChI=1S/C10H8BrNO2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3

InChI Key

WEDWCAKNECDLNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)Br

Origin of Product

United States

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